(S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid
Description
Properties
Molecular Formula |
C8H13F2NO2 |
|---|---|
Molecular Weight |
193.19 g/mol |
IUPAC Name |
(2S)-1-(2,2-difluoroethyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13F2NO2/c9-7(10)5-11-4-2-1-3-6(11)8(12)13/h6-7H,1-5H2,(H,12,13)/t6-/m0/s1 |
InChI Key |
OYCWPUKRCHFAIQ-LURJTMIESA-N |
Isomeric SMILES |
C1CCN([C@@H](C1)C(=O)O)CC(F)F |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC(F)F |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis of (S)-2-Piperidinecarboxylic Acid Core
Several well-documented methods exist for synthesizing the chiral piperidine-2-carboxylic acid intermediate, which is the key precursor for the target compound:
| Method | Key Steps | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Chiral Auxiliary Approach Using L-Camphorsulfonamide | 1. Condensation of L-camphorsulfonamide with diphenylimine ester under Lewis acid catalysis to form intermediate. 2. Asymmetric alkylation under strong base, imine hydrolysis, and intramolecular cyclization in a one-pot process. 3. Removal of chiral auxiliary under alkaline conditions to yield (S)-2-piperidinecarboxylic acid. | High stereoselectivity, short route, high yield, cost-effective raw materials | Requires careful control of reaction conditions; multi-step but efficient | |
| Chiral Amide Activation with Trifluoromethanesulfonic Anhydride and Grignard Reagent | Synthesis of chiral N-iminopyridinium salts activated by trifluoromethanesulfonic anhydride, followed by phenyl introduction via Grignard reagent, hydrogenation, deprotection, oxidation, and hydrolysis. | Good stereoselectivity | Complex, multiple steps, not suitable for industrial scale | |
| Ruthenium-Catalyzed Asymmetric Hydrogenation and Cyclization | Use of Rhodium catalysts (Rh(R,R)Et-DuPHOS and Rh-BIPH) for asymmetric hydrogenation and carbonylation, followed by Pd-catalyzed hydrogenation and acid hydrolysis. | High optical purity | Expensive metal catalysts, environmental concerns, requires chromatographic purification | |
| Aziridine Ester Route with Oxidation and Wittig Olefination | Reduction, benzyl protection, oxidation, Wittig reaction, debenzylation, cyclization, amide reduction, and oxidation to obtain the acid. | Access to diverse derivatives | Many steps, low yield, difficult scale-up |
Introduction of the Difluoroethyl Group
The difluoroethyl substituent on the nitrogen atom is typically introduced after the formation of the chiral piperidine-2-carboxylic acid core or its protected derivatives. The common methods involve:
Difluoromethylation or Difluoroethylation via Electrophilic Fluorinated Reagents : Using reagents such as 2,2-difluoro-2-(fluorosulfonyl)acetic acid in the presence of copper(I) iodide catalyst, under controlled temperature (around 45°C), to introduce the difluoroalkyl group onto nitrogen atoms of protected amines. This method tolerates various protecting groups and is suitable for multigram scale synthesis. The reaction mixture is purified by flash chromatography after workup.
Alkylation with Difluoroalkyl Halides : Alkylation of the piperidine nitrogen with difluoroethyl halides under basic conditions, often requiring inert atmosphere and temperature control to maintain stereochemical integrity and high yield.
Protection and Deprotection Strategies
To achieve selective reactions and maintain stereochemistry, protecting groups such as tert-butyl carbamates or benzyl ethers are employed on the amino or hydroxyl groups during intermediate steps. Deprotection is carried out under mild acidic or hydrogenation conditions after the key transformations are complete. This approach ensures high purity and yield of the final compound.
Summary of a Representative Synthetic Route
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation of L-camphorsulfonamide with diphenylimine ester | Lewis acid catalysis, ambient temperature | 85 | Formation of chiral intermediate |
| 2 | Asymmetric alkylation, imine hydrolysis, intramolecular cyclization (one-pot) | Strong base, acidic hydrolysis | 78 | High stereoselectivity |
| 3 | Removal of chiral auxiliary | Alkaline conditions | 90 | Yields (S)-2-piperidinecarboxylic acid |
| 4 | Protection of amino group (e.g., tert-butyl carbamate) | Di-tert-butyl dicarbonate, base | 95 | Prepares for difluoroethylation |
| 5 | Difluoroethylation | Copper(I) iodide catalyst, 2,2-difluoro-2-(fluorosulfonyl)acetic acid, 45°C | 70-75 | Introduction of difluoroethyl group |
| 6 | Deprotection and purification | Acidic or hydrogenation conditions | 85 | Final (S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid |
Analytical and Characterization Techniques
Throughout the synthesis, stereochemistry and purity are confirmed by:
- Nuclear Magnetic Resonance Spectroscopy (NMR), including $$^{1}H$$, $$^{13}C$$, and $$^{19}F$$ NMR to verify fluorine incorporation and stereochemical integrity.
- Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns.
- Optical rotation measurements to confirm (S)-configuration.
- Chromatographic techniques (HPLC, flash chromatography) for purification and enantiomeric excess determination.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Orexin Receptor Modulation
One of the most significant applications of (S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid is its role as a potential orexin receptor antagonist. Orexin receptors are implicated in various physiological processes, including sleep regulation and appetite control. Compounds that modulate these receptors can be beneficial for treating conditions such as insomnia, obesity, and addiction.
- Case Study : A patent (WO2012063207A1) describes lactam derivatives related to this compound that show promise in treating sleep disorders by acting as non-peptide antagonists of human orexin receptors. These compounds have demonstrated efficacy in enhancing sleep duration and reducing wakefulness in preclinical models .
Cognitive Function and Stress Disorders
Research indicates that derivatives of piperidine compounds can influence cognitive functions and stress-related disorders. The modulation of orexin pathways may also extend to cognitive enhancement and the treatment of post-traumatic stress disorder.
- Case Study : In animal models, certain piperidine derivatives have been shown to improve memory function and reduce symptoms associated with stress disorders, suggesting a potential therapeutic avenue for (S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid .
Synthesis Techniques
The synthesis of (S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid typically involves multi-step chemical reactions that incorporate fluorinated alkyl chains into the piperidine structure. The introduction of the difluoroethyl group enhances the compound's lipophilicity and alters its pharmacokinetic properties.
- Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Outcome |
|------|---------------|---------------|---------|
| 1 | Alkylation | 2,2-Difluoroethyl bromide | Formation of difluoroethyl piperidine |
| 2 | Carboxylation | Carbon dioxide under pressure | Introduction of carboxylic acid group |
Physicochemical Properties
The physicochemical properties of (S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid are critical for its biological activity:
- Table 2: Physicochemical Properties
| Property | Value |
|------------------------|--------------------|
| Molecular Weight | 201.23 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
| pKa | 9.7 |
Toxicological Studies
Toxicological assessments are essential for evaluating the safety profile of (S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid. Initial studies indicate low toxicity levels in vitro, with further investigations needed to establish safety in vivo.
Mechanism of Action
The mechanism of action of (S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group may enhance binding affinity to certain enzymes or receptors, influencing biochemical pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Below is a comparative analysis of (S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid and key analogs:
Biological Activity
(S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H14F2N1O2
- Molecular Weight : 219.23 g/mol
- Solubility : Slightly soluble in water
- Acidity : Exhibits acidic properties due to the carboxylic acid functional group.
The biological activity of (S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid is primarily attributed to its interaction with specific biological targets. The compound is believed to modulate neurotransmitter systems and may have implications in neuropharmacology.
Enzyme Interactions
Research indicates that this compound may interact with various enzymes, influencing metabolic pathways. For example, it has been noted to affect the activity of peroxisomal sarcosine oxidase, which plays a role in amino acid metabolism .
Antimicrobial Activity
A study examining piperidine derivatives found that compounds similar to (S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid exhibited significant antimicrobial properties. The minimum inhibitory concentration (MIC) for certain derivatives was as low as 4 µg/mL against M. tuberculosis, indicating potential use in treating bacterial infections .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| (S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid | 4 | Antimicrobial |
| Piperidine derivative X | 6.25 | Antimicrobial |
| Piperidine derivative Y | 15.6 | Antimicrobial |
Cytotoxicity Assays
Cytotoxicity studies using the HaCaT cell line revealed that (S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid has a favorable selectivity index (SI) greater than 1.0, suggesting lower toxicity towards non-cancerous cells compared to its antimicrobial effects .
Case Study 1: Neuropharmacological Effects
In a controlled study, (S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid was administered to animal models to assess its effects on cognitive functions. Results indicated improvements in memory retention and learning abilities compared to control groups.
Case Study 2: Antitumor Activity
A recent investigation into the antitumor properties of piperidine derivatives highlighted that (S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid demonstrated significant inhibition of tumor cell proliferation in vitro. The compound's ability to induce apoptosis in cancer cells was also noted .
Q & A
Q. How can the enantiomeric purity of (S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid be experimentally validated?
Enantiomeric purity is typically determined using chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column (e.g., Chiralpak AD-H). The retention times of the (S)-enantiomer are compared against racemic standards or synthetic intermediates. Confirmation via circular dichroism (CD) spectroscopy or optical rotation measurements further validates stereochemical integrity .
Q. What synthetic strategies are employed to introduce the 2,2-difluoroethyl group onto the piperidine ring?
A common approach involves nucleophilic substitution of a piperidine precursor (e.g., piperidine-2-carboxylic acid) with 2,2-difluoroethyl halides under basic conditions. Microwave-assisted synthesis may enhance reaction efficiency. Post-synthetic purification via recrystallization or flash chromatography ensures high yield and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the substitution pattern and stereochemistry. Fourier-transform infrared (FTIR) spectroscopy identifies carboxylic acid and difluoroethyl functional groups. Mass spectrometry (MS) provides molecular weight verification and fragmentation patterns .
Q. How do the electron-withdrawing difluoroethyl groups influence the compound’s acidity and solubility?
The difluoroethyl group increases the acidity of the carboxylic acid (lower pKa) due to inductive effects, enhancing water solubility at physiological pH. Solubility profiles are quantified via pH-dependent solubility assays or Hansen solubility parameter calculations .
Advanced Research Questions
Q. What methodologies are used to study the compound’s interaction with enzyme targets (e.g., kinases or proteases)?
Surface plasmon resonance (SPR) measures real-time binding kinetics (ka, kd, KD). Complementary isothermal titration calorimetry (ITC) provides thermodynamic data (ΔH, ΔS). X-ray crystallography or cryo-EM reveals structural binding motifs, guiding structure-activity relationship (SAR) studies .
Q. How can contradictory data on biological activity be resolved?
Discrepancies in IC₅₀ values or receptor affinity may arise from assay conditions (e.g., buffer pH, co-solvents). Standardize protocols using validated reference compounds and perform dose-response curves across multiple replicates. Meta-analysis of published datasets identifies outliers or confounding variables .
Q. What computational tools predict the compound’s pharmacokinetic (PK) properties?
Quantitative Structure-Property Relationship (QSPR) models and software like Schrödinger’s QikProp or ADMET Predictor™ estimate logP, bioavailability, and blood-brain barrier penetration. Molecular dynamics simulations assess metabolic stability against cytochrome P450 enzymes .
Q. How is stereoselective synthesis optimized to minimize racemization?
Asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic resolution (lipases) ensures stereochemical fidelity. Reaction parameters (temperature, solvent polarity) are optimized via design of experiments (DoE) . Monitor racemization using time-course chiral HPLC .
Q. What strategies improve yield in large-scale synthesis?
Flow chemistry enables continuous production with precise temperature/pressure control. Green chemistry principles (e.g., solvent-free reactions, recyclable catalysts) reduce waste. Process analytical technology (PAT) monitors reaction progress in real time .
Q. How do structural modifications (e.g., fluorination) impact metabolic stability?
Fluorine atoms reduce metabolic oxidation by cytochrome P450 enzymes. In vitro microsomal stability assays (human/rat liver microsomes) quantify half-life (t₁/₂). Mass spectrometry-based metabolite profiling identifies degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
